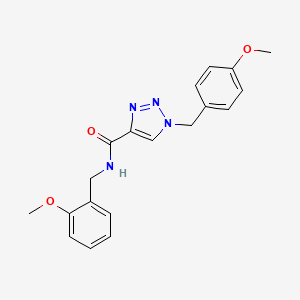
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes or proteins in the target cells.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, inhibit the growth of various fungal and bacterial strains, and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high potency and selectivity towards specific targets. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for the research on N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. These include:
1. Further investigation of the mechanism of action of this compound in different cell types and organisms.
2. Development of more efficient synthetic methods for the production of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide.
3. Exploration of the potential applications of this compound in the field of materials science, such as in the development of new polymers and coatings.
4. Investigation of the potential use of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent for various diseases, such as cancer and inflammation.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in vivo to further understand its potential as a drug candidate.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a promising chemical compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. Further research is needed to fully understand its mechanism of action and potential uses as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a triazole ring.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been investigated for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-16-9-7-14(8-10-16)12-23-13-17(21-22-23)19(24)20-11-15-5-3-4-6-18(15)26-2/h3-10,13H,11-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDULBGBJCCDULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)

![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)
![2-(4-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934396.png)


![2-chloro-N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4934410.png)

![3-bromo-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4934416.png)

![N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)